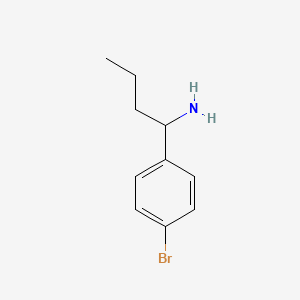

1-(4-Bromophenyl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STORZZRBHMOXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Bromophenyl Butan 1 Amine

Enantioselective Synthesis Strategies

Achieving high levels of enantiopurity is critical in the synthesis of chiral amines. Several advanced strategies have been developed that could be applied to produce enantiomerically enriched or pure 1-(4-Bromophenyl)butan-1-amine. These methods rely on the use of chiral catalysts, reagents, or biological systems to influence the stereochemical course of the reaction.

Asymmetric Catalysis in C-N Bond Formation

Transition metal-catalyzed asymmetric synthesis has emerged as a powerful tool for the enantioselective formation of carbon-nitrogen bonds. nih.gov One of the most direct approaches to chiral amines is the asymmetric reductive amination (ARA) of prochiral ketones. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 1-(4-bromophenyl)butan-1-one with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent.

This transformation is typically catalyzed by transition metals such as iridium, rhodium, or ruthenium, complexed with chiral ligands, often phosphorus-based. nih.gov More recently, chiral organocatalysts, such as SPINOL-derived borophosphates, have been developed for the metal-free ARA of ketones. organic-chemistry.org These catalysts create a chiral environment around the substrate, directing the nucleophilic attack of the amine and the subsequent reduction to favor the formation of one enantiomer over the other.

Hypothetical Asymmetric Reductive Amination Scheme:

Ketone: 1-(4-Bromophenyl)butan-1-one

Amine Source: Ammonium (B1175870) formate (B1220265) or aqueous ammonia organic-chemistry.orgnih.gov

Reducing Agent: Hantzsch ester, pinacolborane, or H₂ gas organic-chemistry.org

Chiral Catalyst: A complex of a transition metal (e.g., Ir, Rh) with a chiral phosphine (B1218219) ligand or a chiral Brønsted acid catalyst.

The reaction proceeds via the in-situ formation of a prochiral imine, which is then enantioselectively reduced by the catalyst-hydride complex. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yield and enantioselectivity (enantiomeric excess, ee). While specific data for 1-(4-bromophenyl)butan-1-one is not prevalent, studies on analogous aryl ketones show that this method can provide chiral amines with excellent yields and enantioselectivities, often exceeding 95% ee. organic-chemistry.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. For the synthesis of this compound, a chiral auxiliary could be used to direct the formation of the C-N bond or an adjacent C-C bond.

A prominent example is the use of sulfinamides, such as tert-butanesulfinamide, as a chiral auxiliary. sigmaaldrich.com This approach involves the condensation of the chiral sulfinamide with the ketone, 1-(4-bromophenyl)butan-1-one, to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, typically with a hydride reagent like sodium borohydride, yields a sulfinamide intermediate. The stereochemical outcome is controlled by the bulky tert-butyl group of the auxiliary, which directs the hydride attack to the less sterically hindered face of the imine. The final step involves the acidic cleavage of the N-S bond to release the enantiomerically pure primary amine. google.com

Another approach involves attaching a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, to a carboxylic acid precursor. sigmaaldrich.comnih.gov Through diastereoselective alkylation reactions to build the butyl chain, a chiral carboxylic acid derivative can be formed. This intermediate would then be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement, which are known to proceed with retention of stereochemistry.

| Auxiliary Type | Key Intermediate | Key Transformation | Product Configuration Control |

| tert-Butanesulfinamide | Chiral N-sulfinyl imine | Diastereoselective reduction | Steric hindrance from the auxiliary |

| Pseudoephedrine | Chiral amide | Diastereoselective α-alkylation | Chelation-controlled enolate formation |

| Evans Oxazolidinone | Chiral N-acyl oxazolidinone | Diastereoselective α-alkylation | Steric hindrance from auxiliary substituents |

Enzyme-Catalyzed Kinetic Resolutions

Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure compounds. Enzyme-catalyzed kinetic resolution is a process in which one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of an enzyme, allowing for the separation of the unreacted, slow-reacting enantiomer and the product.

For the preparation of enantiopure this compound, a kinetic resolution of the racemic amine could be performed using a lipase (B570770) enzyme (e.g., Candida antarctica lipase B, CAL-B) and an acylating agent (e.g., ethyl acetate). In this scenario, the enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (the S-enantiomer) largely unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by standard chromatographic or extraction techniques. The acylated amine can also be hydrolyzed back to the amine, providing access to the other enantiomer. The efficiency of a kinetic resolution is measured by the enantiomeric ratio (E-value); a high E-value is indicative of excellent selectivity. mdpi.com

Alternatively, transaminases (TAs) could be employed in a process known as asymmetric synthesis. A transaminase can catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone (1-(4-bromophenyl)butan-1-one), directly producing the chiral amine in high enantiomeric excess. semanticscholar.org

Chiral Pool Synthesis and Stereocontrol

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. uvic.ca To synthesize this compound, a suitable amino acid like L- or D-norvaline could serve as a chiral precursor.

A potential synthetic route could start with the protection of the amino group of norvaline. The carboxylic acid moiety could then be converted into a ketone via reaction with an organometallic reagent, such as a Grignard or organolithium compound derived from 1,4-dibromobenzene. This would install the 4-bromophenyl group. Subsequent steps would involve deprotection of the amine to yield the desired enantiopure product. The stereocenter from the starting amino acid is retained throughout the synthesis, ensuring the final product's enantiopurity. baranlab.org This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Conventional and Modern Synthetic Routes

While enantioselective methods provide access to specific stereoisomers, racemic this compound can be efficiently prepared using robust and scalable conventional methods.

Reductive Amination of "1-(4-Bromophenyl)butan-1-one"

Reductive amination is arguably the most common and direct method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com The synthesis of racemic this compound is readily achieved by the reductive amination of 1-(4-bromophenyl)butan-1-one. This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine intermediate, which is then reduced in situ to the corresponding primary amine. chemistrysteps.comlibretexts.org

A variety of reagents and conditions can be employed for this transformation, each with its own advantages regarding yield, selectivity, and operational simplicity. The choice of reducing agent is critical, as it must selectively reduce the C=N bond of the imine in the presence of the starting ketone. harvard.edu

Common Reagents for Reductive Amination:

| Amine Source | Reducing Agent | Typical Solvent(s) | Key Features |

| Ammonia (aq. or gas) | H₂ / Metal Catalyst (e.g., Ni, Pd, Pt) | Methanol, Ethanol (B145695) | High atom economy; requires pressure equipment. nih.gov |

| Ammonium Acetate (B1210297) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Mild and selective; NaBH₃CN is toxic. harvard.edu |

| Ammonium Formate | Formic Acid (Leuckart-Wallach reaction) | None or Formic Acid | Uses inexpensive reagents; requires high temperatures. |

| Ammonia / NH₄Cl | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive but less selective than NaBH₃CN. ias.ac.in |

| Ammonia / NH₄Cl | Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane, THF | Mild, effective, and avoids toxic cyanide byproducts. harvard.edu |

The general procedure involves stirring the ketone, an ammonia source (often ammonium acetate or aqueous ammonia), and the reducing agent in a suitable solvent until the reaction is complete. The reaction is often performed at room temperature or with gentle heating. The use of catalysts, such as Lewis acids (e.g., Ti(Oi-Pr)₄) or Brønsted acids, can accelerate the initial imine formation. organic-chemistry.org This method is highly versatile, tolerant of many functional groups, and widely used in both academic and industrial settings for the reliable synthesis of primary amines.

Nucleophilic Substitution Reactions with Halogenated Precursors

A primary and fundamental approach to the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor. This method relies on the reaction of a suitable alkyl halide with an amine source. The core of this reaction is the displacement of a halide ion by the nucleophilic amine.

The most direct halogenated precursor for this synthesis would be 1-(4-bromophenyl)butyl halide (e.g., chloride, bromide, or iodide). The reaction proceeds by attacking the electrophilic carbon atom bonded to the halogen with a nucleophilic amine, such as ammonia.

Reaction Scheme:

A significant challenge in this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with the remaining alkyl halide to form secondary and tertiary amines, and even a quaternary ammonium salt. To favor the formation of the primary amine, a large excess of ammonia is typically used. This statistical approach increases the likelihood that the alkyl halide will react with an ammonia molecule rather than the desired product. The reaction is often carried out in a sealed vessel under pressure with ethanolic ammonia.

| Precursor | Reagent | Product | Key Consideration |

| 1-(4-bromophenyl)butyl halide | Excess Ammonia | This compound | Minimizing over-alkylation |

Modifications of Aryl Halide and Amine Substrates

Modifications to the aryl halide and amine substrates can be employed to facilitate the synthesis of this compound, primarily through reductive amination. This highly versatile and widely used method involves the reaction of a ketone with an amine in the presence of a reducing agent. wikipedia.org

The most direct pathway involves the reductive amination of 4-bromophenyl propyl ketone with ammonia. In this two-step, one-pot process, the ketone and ammonia first react to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Reaction Scheme:

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) is a classic choice as it is selective for the reduction of the iminium ion over the ketone starting material. masterorganicchemistry.com A milder and often preferred alternative is sodium triacetoxyborohydride (NaBH(OAc)3), which is less toxic and highly effective. wikipedia.org The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). wikipedia.org For ketone reactions, acetic acid is often used as a catalyst. wikipedia.org

Another established method is the Leuckart reaction, which uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent. wikipedia.org This reaction generally requires high temperatures, often between 120 and 130 °C. wikipedia.org

| Ketone Substrate | Amine Source | Reducing Agent | Typical Solvent |

| 4-bromophenyl propyl ketone | Ammonia | Sodium triacetoxyborohydride | 1,2-Dichloroethane |

| 4-bromophenyl propyl ketone | Ammonia | Sodium cyanoborohydride | Methanol |

| 4-bromophenyl propyl ketone | Ammonium formate | Formic acid (in situ) | None (neat) |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step, thereby increasing efficiency and reducing waste. While no specific literature was found detailing the synthesis of this compound via MCRs, the principles of well-known MCRs like the Ugi and Passerini reactions can be applied hypothetically.

The Ugi four-component reaction (U-4CR) brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.orgnih.gov To synthesize a derivative of this compound, one could envision a reaction between 4-bromobenzaldehyde (B125591), butyraldehyde, ammonia (or an ammonia equivalent like 2-nitrobenzylamine), and an isocyanide. tsijournals.comorganic-chemistry.org The initial product would be an N-acylated derivative, which could potentially be hydrolyzed to the free amine.

The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgsynarchive.comwalisongo.ac.id Similar to the Ugi reaction, employing 4-bromobenzaldehyde could lead to a precursor that, after several synthetic steps, might yield the target amine. These MCRs are highly valued for their ability to generate molecular diversity and for their high atom economy. mdpi.com

Green Chemistry Principles in Synthesis

Solvent-Free or Eco-Friendly Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. For the synthesis of this compound via reductive amination, solvent-free conditions are a viable and attractive option. researchgate.netresearchgate.net Performing the reaction neat or with a solid acid catalyst can significantly reduce waste. researchgate.net

When a solvent is necessary, the choice of an eco-friendly alternative is crucial. Traditional solvents like chlorinated hydrocarbons (e.g., 1,2-dichloroethane) are being replaced by greener options. Glycerol, for instance, has been shown to be an effective, biodegradable, and recyclable solvent for reductive amination reactions. ias.ac.in Water is another excellent green solvent, and some reductive aminations can be performed effectively in aqueous media. organic-chemistry.org

| Green Approach | Example Solvent/Condition | Associated Reaction |

| Solvent-Free | Neat reaction with solid acid catalyst | Reductive Amination |

| Eco-Friendly Solvent | Glycerol | Reductive Amination |

| Eco-Friendly Solvent | Water | Reductive Amination |

Catalyst Development for Sustainable Production

The development of sustainable catalysts is central to green chemistry. For the synthesis of amines, heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, minimizing waste. For the amination of alcohols, which can be precursors to amines, catalysts based on earth-abundant metals like nickel and iron are being developed as more sustainable alternatives to precious metal catalysts (e.g., palladium, platinum, ruthenium). nih.gov For instance, a nanostructured, bimetallic Co/Sc catalyst has shown efficiency in both borrowing hydrogen and reductive amination reactions. uni-bayreuth.de

Biocatalysis offers a highly sustainable route to chiral amines. Transaminases (TAs) are enzymes that can catalyze the asymmetric synthesis of amines from ketones with high enantioselectivity. nih.govresearchgate.net The use of a transaminase could enable the production of a single enantiomer of this compound from 4-bromophenyl propyl ketone. This biocatalytic approach operates under mild conditions (aqueous medium, room temperature) and avoids the use of heavy metals and harsh reagents. nih.govresearchgate.net

| Catalyst Type | Example | Application | Advantages |

| Heterogeneous Metal | Iron on N-doped SiC | Reductive Amination | Reusable, earth-abundant metal |

| Heterogeneous Metal | Co/Sc bimetallic | Reductive Amination | Reusable, efficient |

| Biocatalyst | Transaminase (TA) | Asymmetric Reductive Amination | High enantioselectivity, mild conditions, renewable |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reductive amination is often considered a greener method for synthesizing amines compared to nucleophilic substitution with alkyl halides because it generally has a higher atom economy and avoids the use of potentially genotoxic alkylating agents. acsgcipr.org

The atom economy for the ideal reductive amination of 4-bromophenyl propyl ketone with ammonia is very high, with water being the only byproduct.

Atom Economy Calculation for Reductive Amination:

Reactants: 4-bromophenyl propyl ketone (C10H11BrO, MW: 227.10 g/mol ) + Ammonia (NH3, MW: 17.03 g/mol )

Product: this compound (C10H14BrN, MW: 228.13 g/mol )

Byproduct: Water (H2O, MW: 18.02 g/mol )

% Atom Economy = (MW of Product / Σ MW of Reactants) x 100 = (228.13 / (227.10 + 17.03)) x 100 ≈ 93.4%

Chemical Reactivity and Mechanistic Studies of 1 4 Bromophenyl Butan 1 Amine

Reactions at the Primary Amine Moiety

The primary amine group (—NH₂) is a potent nucleophile and a weak base, defined by the lone pair of electrons on the nitrogen atom. This functionality is the site of numerous chemical reactions, including acylation, sulfonylation, alkylation, and arylation, as well as condensations with carbonyl compounds to form imines.

Acylation and Sulfonylation Reactions

Acylation: Primary amines readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction, which proceeds via a nucleophilic addition-elimination mechanism, results in the formation of a stable amide linkage. savemyexams.comlibretexts.orgdocbrown.info The reaction is typically conducted in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride byproduct. chemistrystudent.com The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the N-substituted amide. chemguide.co.uk

Reaction Scheme: Acylation

Sulfonylation: In a similar fashion, 1-(4-Bromophenyl)butan-1-amine can react with sulfonyl chlorides in the presence of a base to yield sulfonamides. This reaction is a cornerstone in the synthesis of many pharmaceutically active compounds. cbijournal.com The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A variety of primary and secondary amines can be used in this classic synthetic strategy. researchgate.net

Reaction Scheme: Sulfonylation

| Reagent | Product Class | Specific Product Name |

|---|---|---|

| Acetyl Chloride | Amide | N-(1-(4-bromophenyl)butyl)acetamide |

| Benzoyl Chloride | Amide | N-(1-(4-bromophenyl)butyl)benzamide |

| Benzenesulfonyl Chloride | Sulfonamide | N-(1-(4-bromophenyl)butyl)benzenesulfonamide |

| p-Toluenesulfonyl Chloride | Sulfonamide | N-(1-(4-bromophenyl)butyl)-4-methylbenzenesulfonamide |

Alkylation and Arylation Processes

Alkylation: The primary amine of this compound can act as a nucleophile in Sₙ2 reactions with alkyl halides to form secondary amines. However, this reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org Selective mono-N-alkylation can be achieved under specific conditions, for example, by using cesium bases in anhydrous solvents, which can produce secondary amines with minimal overalkylation. google.com

Reaction Scheme: Alkylation

Arylation: The formation of a carbon-nitrogen bond between an amine and an aryl group is a pivotal transformation in synthetic chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates this process. acsgcipr.orgwikipedia.org This reaction allows for the coupling of primary amines with aryl halides to form N-aryl amines. acsgcipr.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org

Reaction Scheme: Arylation (Buchwald-Hartwig)

| Reagent | Reaction Type | Product Name |

|---|---|---|

| Methyl Iodide | Alkylation | 1-(4-bromophenyl)-N-methylbutan-1-amine |

| Benzyl Bromide | Alkylation | N-benzyl-1-(4-bromophenyl)butan-1-amine |

| Bromobenzene (B47551) | Arylation | 1-(4-bromophenyl)-N-phenylbutan-1-amine |

| 4-Chlorotoluene | Arylation | 1-(4-bromophenyl)-N-(p-tolyl)butan-1-amine |

Formation of Imines, Enamines, and Heterocycles

Imine Formation: Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgchemistrysteps.com This reversible reaction is typically catalyzed by mild acid, with an optimal pH around 4.5. chemistrysteps.comjove.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. jove.com

Reaction Scheme: Imine Formation

Enamine Formation: The formation of enamines occurs from the reaction of aldehydes or ketones with secondary amines. Since this compound is a primary amine, it will form an imine rather than an enamine upon reaction with a carbonyl compound.

Heterocycle Formation: The primary amine functionality serves as a key component in the synthesis of various nitrogen-containing heterocycles. A classic example is the Paal-Knorr pyrrole (B145914) synthesis, where a primary amine condenses with a 1,4-dicarbonyl compound under acidic conditions to form a substituted pyrrole. organic-chemistry.orgscribd.comalfa-chemistry.comwikipedia.org The mechanism involves the formation of hemiaminals, followed by cyclization and dehydration. wikipedia.org

Reaction Scheme: Paal-Knorr Pyrrole Synthesis

| Reagent | Reaction Type | Product Class | Specific Product Name |

|---|---|---|---|

| Acetone | Condensation | Imine | (E/Z)-N-(1-(4-bromophenyl)butyl)propan-2-imine |

| Benzaldehyde | Condensation | Imine | (E)-N-benzylidene-1-(4-bromophenyl)butan-1-amine |

| Hexane-2,5-dione | Paal-Knorr Synthesis | Pyrrole | 1-(1-(4-bromophenyl)butyl)-2,5-dimethyl-1H-pyrrole |

Oxidative and Reductive Transformations

Oxidative Transformations: The oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitriles, depending on the oxidant and reaction conditions. The selective oxidation of primary amines to imines, particularly through oxidative self-coupling, is an important transformation. researchgate.netresearchgate.net This can be achieved using various oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), sometimes in the presence of metal catalysts. orientjchem.org Visible light-mediated photocatalytic oxidation offers a greener alternative for converting benzylic amines to their corresponding imines using oxygen as the oxidant. nih.gov

Reductive Transformations: While the primary amine itself is already in a reduced state, the concept of reductive amination is highly relevant to its synthesis. Reductive amination is a two-step process that combines imine formation with a reduction step to yield an amine. It is a major method for forming C-N bonds. masterorganicchemistry.com For instance, this compound can be synthesized by reacting 4-bromobenzaldehyde (B125591) with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium cyanoborohydride.

Reactions Involving the Brominated Phenyl Ring

The aryl bromide moiety of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki Reaction: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. libretexts.orgnrochemistry.comorganic-chemistry.org This reaction is widely used for the formation of biaryl compounds. musechem.com The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

Reaction Scheme: Suzuki Coupling

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov The reaction typically yields a substituted alkene. byjus.com The mechanism begins with the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.orgbyjus.com

Reaction Scheme: Heck Reaction

Sonogashira Reaction: The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for synthesizing arylalkynes and conjugated enynes. gold-chemistry.orgnrochemistry.com The widely accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation between the organopalladium complex and the copper acetylide, followed by reductive elimination, affords the final coupled product. wikipedia.orgnrochemistry.com

Reaction Scheme: Sonogashira Coupling

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Name |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(biphenyl-4-yl)butan-1-amine |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | (E)-1-(4-styrylphenyl)butan-1-amine |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(4-(phenylethynyl)phenyl)butan-1-amine |

| Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-(4'-methoxybiphenyl-4-yl)butan-1-amine |

| Heck | Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-ethyl 3-(4-(1-aminobutyl)phenyl)acrylate |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(4-((trimethylsilyl)ethynyl)phenyl)butan-1-amine |

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a powerful tool for the formation of carbon-heteroatom bonds. In the context of this compound, the bromine atom can be substituted by various nucleophiles in the presence of a copper catalyst. These reactions are invaluable for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The general mechanism for a copper-catalyzed C-N coupling reaction involves the coordination of the amine to the copper(I) catalyst, followed by oxidative addition of the aryl bromide. The resulting copper(III) intermediate then undergoes reductive elimination to form the C-N bond and regenerate the copper(I) catalyst. The use of ligands, such as diamines or amino acids, can significantly accelerate these reactions by stabilizing the copper catalyst and facilitating the reaction steps. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar brominated aromatic amines.

For instance, the copper-catalyzed amination of (bromophenyl)ethanolamine has been successfully demonstrated, suggesting that the amino group in this compound would not hinder the coupling reaction at the bromine position. A variety of primary and secondary amines can be used as coupling partners, leading to the formation of N,N'-disubstituted p-phenylenediamines.

Table 1: Examples of Copper-Mediated Coupling Reactions with Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromoaniline | Aniline | CuI / L-proline | DMSO | 90 | 85 |

| 1-Bromo-4-nitrobenzene | Morpholine | CuI / Phenanthroline | DMF | 100 | 92 |

| 4-Bromotoluene | Pyrrolidine | CuI / Ethylene glycol | 2-Propanol | 80 | 78 |

This table presents data for analogous copper-catalyzed C-N coupling reactions to illustrate the expected reactivity.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. However, for an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the butan-1-amine group is an electron-donating group, which deactivates the ring towards nucleophilic attack.

Therefore, direct SNAr reactions on this compound with common nucleophiles under standard conditions are generally not feasible. The reaction would require harsh conditions and would likely result in low yields.

However, if the aromatic ring were modified to include a strong electron-withdrawing group, such as a nitro group, in the ortho or para position to the bromine atom, the SNAr reaction would be greatly facilitated. The mechanism of an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is then expelled, and the aromaticity of the ring is restored.

Hypothetical SNAr Reaction Data

| Substrate | Nucleophile | Conditions | Product |

| 1-(4-Bromo-3-nitrophenyl)butan-1-amine | Sodium methoxide | Methanol, 50°C | 1-(4-Methoxy-3-nitrophenyl)butan-1-amine |

| 1-(4-Bromo-2-nitrophenyl)butan-1-amine | Piperidine | Toluene, 100°C | 1-(4-(Piperidin-1-yl)-2-nitrophenyl)butan-1-amine |

This table provides hypothetical examples to illustrate the principles of SNAr reactions on an activated derivative of the target compound.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which are versatile intermediates in organic synthesis. The bromine atom of this compound can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium. This reaction proceeds rapidly at low temperatures.

The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the para position of the phenyl ring. The mechanism of halogen-lithium exchange is believed to involve the formation of an 'ate' complex, where the organolithium reagent coordinates to the bromine atom, followed by the transfer of the alkyl group from lithium to bromine and the aryl group from bromine to lithium.

It is important to consider that the amine group in this compound is acidic and can be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent are typically required: one to deprotonate the amine and the second to perform the halogen-metal exchange.

Table 2: Potential Products from Halogen-Metal Exchange and Subsequent Reactions

| Electrophile | Resulting Functional Group | Product Name |

| CO₂ | Carboxylic acid | 4-(1-Aminobutyl)benzoic acid |

| DMF | Aldehyde | 4-(1-Aminobutyl)benzaldehyde |

| (CH₃)₂SO₄ | Methyl | 1-(p-Tolyl)butan-1-amine |

This table illustrates the synthetic utility of the aryllithium reagent derived from this compound.

Stereochemical Aspects of Reactions

The presence of a chiral center at the carbon atom attached to both the phenyl ring and the amine group in this compound introduces important stereochemical considerations in its reactions.

Diastereoselective and Enantioselective Transformations

When this compound is used as a chiral building block, its reactions with other chiral or prochiral molecules can lead to the formation of diastereomers or enantiomers in unequal amounts.

Diastereoselective Transformations: If racemic this compound is reacted with a chiral resolving agent, diastereomeric salts can be formed, which can then be separated by crystallization. This is a common method for the resolution of racemic amines. Subsequent reactions of the separated diastereomers would be diastereoselective.

Enantioselective Transformations: Enantioselective reactions of this compound can be achieved using chiral catalysts or reagents. For example, the enzymatic resolution of racemic amines is a powerful technique to obtain enantiomerically pure compounds. Lipases are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

Table 3: Potential Enantioselective Reactions

| Reaction Type | Chiral Catalyst/Reagent | Expected Outcome |

| Kinetic Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B) | Selective acylation of one enantiomer |

| Asymmetric Reduction of an Imine Precursor | Chiral Borane Reagent | Enantioselective formation of one enantiomer |

| Asymmetric Amination of a Styrene Derivative | Chiral Transition Metal Catalyst | Enantioselective synthesis of the amine |

This table outlines potential strategies for the enantioselective synthesis or resolution of this compound.

Influence of Substituents on Stereoselectivity

The stereochemical outcome of reactions involving this compound can be influenced by the nature of other substituents on the aromatic ring or on the nitrogen atom. Steric hindrance can play a significant role in directing the approach of a reagent to one face of the molecule over the other, leading to increased diastereoselectivity or enantioselectivity.

For instance, in the case of diastereoselective reactions, a bulky substituent on the nitrogen atom could enhance the facial bias during a reaction at a prochiral center elsewhere in the molecule. Similarly, in enantioselective catalysis, the electronic properties of substituents on the phenyl ring could influence the interaction between the substrate and the chiral catalyst, thereby affecting the enantiomeric excess of the product.

Advanced Spectroscopic Characterization of 1 4 Bromophenyl Butan 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

Proton (¹H) NMR spectroscopy of 1-(4-Bromophenyl)butan-1-amine allows for the identification and assignment of each unique proton in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the butylamine (B146782) chain.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom are expected to resonate at a different chemical shift than the protons ortho to the amine-bearing carbon due to differing electronic effects.

The aliphatic portion of the spectrum consists of signals for the methine proton (CH-NH₂), two methylene (B1212753) groups (CH₂), and a terminal methyl group (CH₃). The methine proton, being adjacent to both the aromatic ring and the nitrogen atom, appears as a triplet. The methylene protons exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons. The terminal methyl group typically appears as a triplet. The protons of the amine group (NH₂) may appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.45 | Doublet | ~8.4 | 2H, Ar-H (ortho to Br) |

| ~7.20 | Doublet | ~8.4 | 2H, Ar-H (ortho to CH) |

| ~4.10 | Triplet | ~6.8 | 1H, CH-NH₂ |

| ~1.70-1.85 | Multiplet | - | 2H, CH₂ |

| ~1.30-1.45 | Multiplet | - | 2H, CH₂ |

| ~1.60 | Broad Singlet | - | 2H, NH₂ |

| ~0.90 | Triplet | ~7.4 | 3H, CH₃ |

Note: Predicted data is based on spectral data of analogous compounds.

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak.

The aromatic region will show four distinct signals: two for the protonated aromatic carbons and two for the quaternary carbons (one attached to bromine and one to the butylamine side chain). The carbon atom bonded to the electronegative bromine atom (C-Br) is typically found at a specific chemical shift. udel.eduoregonstate.edu The aliphatic region will display four signals corresponding to the four different carbon atoms of the butyl chain.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | C (quaternary, attached to side chain) |

| ~131.5 | CH (aromatic) |

| ~128.5 | CH (aromatic) |

| ~121 | C-Br (quaternary) |

| ~58 | CH-NH₂ |

| ~39 | CH₂ |

| ~20 | CH₂ |

| ~14 | CH₃ |

Note: Predicted data is based on spectral data of analogous compounds. orgsyn.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D NMR spectra. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons, and sequentially along the entire butyl chain, confirming the connectivity of the aliphatic portion. scispace.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting the signal of each proton to the signal of the carbon it is attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, the aromatic protons would show correlations to the quaternary carbon attached to the side chain, and the methine proton (CH-NH₂) would show a correlation to the same quaternary aromatic carbon, confirming the attachment point of the butylamine group to the phenyl ring. rsc.orgscispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

Electrospray Ionization (ESI-MS) and Accurate Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.govnih.gov This allows for the precise determination of the molecular weight. For this compound (C₁₀H₁₄BrN), the monoisotopic mass is 227.03096 Da. uni.lu

High-resolution ESI-MS can measure the mass-to-charge ratio (m/z) with high accuracy, which can be used to confirm the elemental composition of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where there will be two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct | Calculated m/z |

| [M+H]⁺ | 228.03824 |

| [M+Na]⁺ | 250.02018 |

Source: Data predicted from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and confirming the identity of the compound. The retention time in the GC provides a measure of purity, while the mass spectrum serves as a molecular fingerprint.

Under the higher energy conditions of Electron Ionization (EI) used in GC-MS, the molecular ion undergoes fragmentation. The fragmentation pattern provides valuable structural information. For aliphatic amines, a dominant fragmentation pathway is α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

For this compound, two primary α-cleavage pathways are expected:

Loss of a propyl radical (•CH₂CH₂CH₃) from the molecular ion to form a fragment with m/z = 184/186.

Loss of the bromophenyl radical (•C₆H₄Br) to form a fragment corresponding to the butan-1-amine cation.

The fragmentation of the aromatic ring can also lead to characteristic ions, such as the bromophenyl cation at m/z 155/157. researchgate.net Analysis of these fragments helps to piece together the structure of the original molecule and confirm its identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are fundamental tools for probing the functional groups and electronic systems within a molecule. For this compound, these techniques provide critical information regarding its constituent parts: the primary amine, the alkyl chain, and the substituted aromatic ring.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. The key vibrational modes expected for this compound are detailed below.

The primary amine group (-NH₂) is a key feature. It typically displays two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. chemicalbook.comuni.lu Additionally, a characteristic scissoring (bending) vibration for the N-H bond is expected in the 1650-1580 cm⁻¹ range. uni.lu A broad N-H wagging band may also be observed between 650 and 900 cm⁻¹. chemicalbook.comuni.lu

The aromatic 4-bromophenyl ring contributes several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. spectrabase.com The carbon-carbon stretching vibrations within the benzene ring (skeletal vibrations) produce bands in the 1600-1450 cm⁻¹ region. spectrabase.com The substitution pattern on the ring also influences the spectrum; a para-substituted ring like that in this compound is expected to show strong out-of-plane C-H bending bands in the 850-800 cm⁻¹ region. The C-Br stretch is typically found in the far-infrared region, often below 600 cm⁻¹.

The butyl alkyl chain gives rise to C-H stretching vibrations from its methyl (-CH₃) and methylene (-CH₂) groups, which appear in the 3000-2850 cm⁻¹ range. spectrabase.com Bending vibrations for these groups are also present, with a characteristic CH₂ scissoring band around 1465 cm⁻¹ and a CH₃ symmetric bending (umbrella) mode near 1375 cm⁻¹. spectrabase.com The C-N stretching vibration for an aliphatic amine attached to an aromatic ring is expected between 1250 cm⁻¹ and 1335 cm⁻¹. uni.lu

Interactive Data Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch | Butyl Chain (-CH₂, -CH₃) | 3000 - 2850 | Medium to Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Variable |

| C=C Stretch (in-ring) | Phenyl Ring | 1600 - 1450 | Medium (multiple) |

| C-H Bend | Butyl Chain (-CH₂, -CH₃) | 1465 - 1375 | Medium |

| C-N Stretch | Aryl-Alkyl Amine | 1335 - 1250 | Medium to Strong |

| Aromatic C-H Bend (out-of-plane) | p-Substituted Phenyl | 850 - 800 | Strong |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The absorbing groups are known as chromophores. In this compound, the primary chromophore is the 4-bromophenyl group.

The benzene ring exhibits strong absorption due to π → π* transitions. researchgate.net For a substituted benzene ring, two main absorption bands are typically observed. The E2-band (a π → π* transition) is intense and usually appears around 200-210 nm. The B-band, which arises from a symmetry-forbidden transition in benzene but is allowed in substituted derivatives, is less intense and appears at longer wavelengths, typically around 250-270 nm. The presence of the bromine atom, a halogen substituent, can cause a red shift (bathochromic shift) of these absorption maxima to longer wavelengths.

The amine group contains a nitrogen atom with a lone pair of non-bonding electrons. This allows for n → σ* transitions, where an electron from the non-bonding orbital is promoted to an anti-bonding sigma orbital. researchgate.net These transitions are typically of lower intensity and occur in the shorter wavelength UV region, often below 240 nm, and may be masked by the more intense π → π* transitions of the aromatic ring.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore / Electrons Involved | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* (E2-band) | Phenyl Ring | ~210 nm | High (~10,000-15,000) |

| π → π* (B-band) | Phenyl Ring | ~260-270 nm | Moderate (~200-500) |

| n → σ* | Amine Lone Pair (n-electrons) | < 240 nm | Low (< 1000) |

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related bromophenyl derivatives provides significant insight into the expected structural features. For instance, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one reveals a nearly planar geometry between the phenyl ring and the adjacent carbonyl group. uni.lunih.gov In a potential crystal structure of this compound, one would expect the bond lengths and angles of the 4-bromophenyl group to be consistent with other reported structures.

Amines are basic and readily form crystalline hydrochloride salts by reacting with hydrochloric acid. The protonation of the amine group to form an ammonium (B1175870) salt (-NH₃⁺) significantly influences its hydrogen-bonding capabilities and, consequently, the crystal packing. In the crystal structure of a hydrochloride salt, the ammonium group would act as a strong hydrogen bond donor, forming interactions with the chloride anions and potentially other acceptor groups on neighboring molecules.

The solid-state structure of molecular compounds is governed by a network of intermolecular interactions. In the case of this compound and its derivatives, several key interactions are expected to dictate the crystal packing.

Hydrogen Bonding: The primary amine group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on N). In its hydrochloride salt form, the ammonium group (-NH₃⁺) becomes a much stronger hydrogen bond donor. These hydrogen bonds are crucial in forming stable, ordered crystal lattices.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic species like an oxygen or nitrogen atom.

π-Interactions: The aromatic phenyl ring can engage in π-π stacking interactions, where the rings of adjacent molecules stack on top of each other. researchgate.net Additionally, C-H···π interactions, where a C-H bond points towards the face of a π-system, are common.

Interactive Data Table: Intermolecular Interactions in a Related Bromophenyl Derivative

Data from the crystal structure of (E)-1-(4-Bromophenyl)but-2-en-1-one researchgate.net

| Interaction Type | Description | Distance (Å) |

| π–π stacking | Interaction between adjacent bromophenyl rings. | Centroid-to-centroid: 3.724 |

| C—H⋯O | Weak hydrogen bond between a carbon-hydrogen bond and a carbonyl oxygen. | D···A: 3.2-3.5 (Typical) |

Chiroptical Spectroscopic Methods

This compound possesses a chiral center at the carbon atom bonded to the amine group and the phenyl ring (C1). This means the molecule is non-superimposable on its mirror image and can exist as two enantiomers, (R)- and (S)-1-(4-Bromophenyl)butan-1-amine. Chiroptical spectroscopic methods are essential for studying such chiral molecules, as they measure the differential interaction of the molecule with left- and right-circularly polarized light.

The primary chiroptical techniques include:

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of light. An ORD spectrum shows how a chiral molecule rotates plane-polarized light at different energies.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The electronic transitions associated with the chromophores in the molecule (e.g., the π → π* transitions of the phenyl ring) will give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are characteristic of the specific enantiomer and its conformation.

For this compound, the aromatic chromophore is expected to be the primary source of the CD signal. The electronic transitions of the 4-bromophenyl group, discussed in the UV-Vis section, would exhibit distinct positive or negative Cotton effects depending on the absolute configuration (R or S) at the chiral center. Therefore, CD spectroscopy is a powerful tool for distinguishing between the enantiomers and determining the absolute configuration of the molecule, often by comparing experimental spectra with those predicted by theoretical calculations.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique provides detailed information about the stereochemistry of a molecule, as the VCD spectrum is exquisitely sensitive to its three-dimensional arrangement. The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods.

In a study by Shen et al. (2010), the VCD spectra of the enantiomers of 1-(4-bromophenyl)ethylamine were investigated both experimentally and computationally. The experimental VCD spectrum of the (R)-enantiomer was measured, and density functional theory (DFT) calculations were performed to predict the VCD spectra for both the (R) and (S) enantiomers. A good agreement between the experimental and calculated spectra for the (R)-enantiomer allowed for the confident assignment of its absolute configuration.

Furthermore, the study explored the interaction of the enantiomers of 1-(4-bromophenyl)ethylamine with a chiral stationary phase, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which is used in chiral chromatography. The formation of diastereomeric complexes resulted in distinct VCD signals. Specifically, the frequency of a key VCD band for the S-enantiomer-crown ether complex was observed at 1669 cm⁻¹, while the corresponding band for the R-enantiomer-crown ether complex appeared at 1677 cm⁻¹ nih.gov. This difference in frequency indicates a stronger interaction between the S-enantiomer and the chiral crown ether.

The table below summarizes the key vibrational frequencies and their assignments for the (R)- and (S)-enantiomers of 1-(4-bromophenyl)ethylamine complexed with (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, based on the findings of Shen et al. (2010).

| Enantiomer Complex | Vibrational Mode | Experimental Frequency (cm⁻¹) |

| (S)-1-(4-bromophenyl)ethylamine - Crown Ether | C=O stretch (complexed) | 1669 |

| (R)-1-(4-bromophenyl)ethylamine - Crown Ether | C=O stretch (complexed) | 1677 |

This data demonstrates the power of VCD spectroscopy in not only determining the absolute configuration of a chiral amine but also in probing the subtle energetic differences in diastereomeric interactions, which are fundamental to chiral recognition processes.

Electronic Circular Dichroism (ECD) for Chiral Compound Analysis

Electronic Circular Dichroism (ECD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet and visible light. ECD is particularly sensitive to the spatial arrangement of chromophores within a chiral molecule. The resulting ECD spectrum, characterized by positive or negative Cotton effects, serves as a fingerprint of the molecule's stereochemistry.

For chiral aromatic amines like this compound, the benzene ring acts as the primary chromophore. The electronic transitions of the benzene ring, when perturbed by the chiral center in the amine, give rise to characteristic ECD signals. The sign and magnitude of these Cotton effects are directly related to the absolute configuration at the chiral center.

While specific experimental ECD data for this compound is not extensively documented, the general principles of ECD analysis for chiral phenylalkylamines can be applied. The ECD spectra of such compounds are typically dominated by transitions of the benzene chromophore in the 200-300 nm region. The sign of the Cotton effects observed in this region can be correlated with the absolute configuration of the amine. For many chiral 1-phenylalkylamines, the (R)-enantiomer exhibits a positive Cotton effect, while the (S)-enantiomer shows a negative Cotton effect for certain electronic transitions.

The analysis of ECD spectra is often supported by quantum chemical calculations. Time-dependent density functional theory (TD-DFT) is a widely used method to predict the ECD spectra of chiral molecules. By calculating the theoretical ECD spectrum for a known absolute configuration (e.g., the R-enantiomer), a direct comparison with the experimental spectrum can be made. A match between the signs and relative intensities of the calculated and experimental Cotton effects allows for the unambiguous assignment of the absolute configuration of the compound.

The table below presents hypothetical, yet representative, ECD data for the enantiomers of a chiral 1-phenylalkylamine, illustrating the expected characteristics of their spectra.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Cotton Effect |

| (R)-Enantiomer | ~260 | Positive | Positive |

| ~210 | Negative | Negative | |

| (S)-Enantiomer | ~260 | Negative | Negative |

| ~210 | Positive | Positive |

This illustrative data highlights the mirror-image relationship between the ECD spectra of enantiomers, a fundamental principle of this chiroptical technique. The precise wavelengths and intensities of the Cotton effects for this compound would be influenced by the bromo-substituent on the phenyl ring and the butyl group attached to the chiral center.

Advanced Chromatographic Separation and Purification Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC stands as a primary tool for the analysis of 1-(4-Bromophenyl)butan-1-amine due to its versatility and efficiency. Both reverse-phase and normal-phase modes are employed, each offering unique advantages for purity determination and quantification.

Reverse-phase HPLC (RP-HPLC) is frequently utilized for the analysis of moderately polar compounds like this compound. Method development focuses on optimizing the separation of the main compound from any impurities. A typical RP-HPLC method involves a non-polar stationary phase (e.g., C18) and a polar mobile phase.

For related bromophenyl compounds, successful separations have been achieved using a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid. sielc.com The acid modifier helps to protonate the amine, ensuring sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the stationary phase. Optimization of the acetonitrile-to-water ratio is crucial for controlling the retention time and achieving the desired resolution. The use of smaller particle columns (e.g., 3 µm) can facilitate faster analyses in UPLC applications. sielc.com

Table 1: Illustrative Reverse-Phase HPLC Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for retention. |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA) | Elutes the compound; TFA acts as an ion-pairing agent and improves peak shape. |

| Flow Rate | 1.0 mL/min | Controls analysis time and separation efficiency. |

| Detection | UV at 225 nm or 254 nm | The bromophenyl group provides strong UV absorbance for sensitive detection. |

| Column Temperature | 25 °C - 30 °C | Ensures reproducible retention times. |

Normal-phase HPLC, which utilizes a polar stationary phase (like silica, diol, or cyano) and a non-polar mobile phase, is also applicable, particularly for preparative separations. nih.gov When analyzing primary amines such as this compound in normal-phase mode, peak tailing can be a significant issue due to strong interactions with the polar stationary phase. nih.gov

To counteract this, a small amount of a volatile amine, such as n-propylamine or diethylamine (B46881), is often added to the mobile phase. nih.govmdpi.com This additive competes with the analyte for active sites on the stationary phase, leading to improved peak symmetry and selectivity. nih.gov The mobile phase typically consists of a non-polar solvent like hexane, modified with an alcohol such as ethanol (B145695) or isopropanol (B130326) to adjust solvent strength. nih.govtsijournals.com

Table 2: Considerations for Normal-Phase HPLC of this compound

| Stationary Phase | Mobile Phase Components | Key Considerations |

|---|---|---|

| Silica | Hexane, Ethanol, Amine Additive (e.g., 0.1% n-propylamine) | Highly polar surface, prone to causing peak tailing with amines without an additive. |

| Diol | Hexane, Methylene (B1212753) Chloride, Methanol, Amine Additive | Offers predictable elution order for primary, secondary, and tertiary amines. nih.gov |

| Cyano (CN) | Hexane, Alcohol Modifier (e.g., Methanol) | Provides strong dipole interactions and can operate in both normal- and reverse-phase modes. lcms.cz Elution order can vary with alcohol concentration. nih.gov |

Chiral Chromatography for Enantiomeric Separation and Purity Determination

As this compound is a chiral molecule, separating its (R) and (S) enantiomers is essential for pharmacological and stereoselective synthesis studies. Chiral chromatography using chiral stationary phases (CSPs) is the most effective method for this purpose.

The selection of an appropriate CSP is the most critical factor in developing a successful enantioselective separation. For aromatic amines, several classes of CSPs have proven effective.

Pirkle-type CSPs: These "brush-type" phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions. The (R,R) Whelk-O1 CSP, for example, has been successfully used to separate the enantiomers of the structurally similar β-amino-β-(4-bromophenyl) propionic acid. tsijournals.com The separation was achieved in normal-phase mode using a mobile phase of n-hexane, ethanol, and additives like trifluoroacetic acid (TFA) and isopropyl amine. tsijournals.com

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs. csfarmacie.cznih.gov Columns such as CHIRALCEL OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent resolving power for related chiral amines. mdpi.comrsc.org These separations are typically performed in normal-phase mode with hexane/isopropanol or hexane/ethanol mobile phases. tsijournals.comrsc.org The addition of a basic additive like diethylamine (DEA) is often crucial for eluting the amines and achieving baseline separation. mdpi.com

Crown Ether-based CSPs: Chiral crown ether stationary phases are particularly effective for resolving primary amines. The separation of 1-(4-bromophenyl)-ethylamine has been demonstrated on a Chirosil RCA(+) column, which is based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. researchgate.net This separation uses an aqueous-organic mobile phase containing perchloric acid and either acetonitrile or methanol. researchgate.net

Table 3: Chiral Stationary Phases and Conditions for Separating Bromophenyl Amines

| CSP Type | Example Column | Mobile Phase System | Additives | Target/Related Compound |

|---|---|---|---|---|

| Pirkle-type | (R,R) Whelk-O1 | n-Hexane / Ethanol | TFA, Isopropyl amine tsijournals.com | β-amino-β-(4-bromophenyl) propionic acid tsijournals.com |

| Polysaccharide | CHIRALCEL OD-H | n-Hexane / Isopropanol | Diethylamine (DEA) mdpi.com | 1-(3'-bromophenyl) ethylamine (B1201723) mdpi.com |

| Crown Ether | Chirosil RCA(+) | Water / Acetonitrile | Perchloric Acid (HClO₄) researchgate.net | 1-(4-bromophenyl)-ethylamine researchgate.net |

To isolate pure enantiomers in sufficient quantities for further study, analytical chiral HPLC methods are scaled up to a preparative scale. This transition involves significant adjustments to the chromatographic parameters. Larger dimension columns are used, and the flow rate is increased proportionally to maintain separation efficiency. The concentration and volume of the injected sample are also substantially increased to maximize throughput. nih.gov While this can sometimes lead to a decrease in resolution due to column overloading, the conditions are optimized to ensure the collection of fractions with high enantiomeric purity (>98% enantiomeric excess). nih.gov

Table 4: Comparison of Analytical and Preparative Chiral HPLC Parameters

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column Dimensions (ID) | 4.6 mm | > 20 mm |

| Flow Rate | 0.5 - 1.5 mL/min | 15 - 100 mL/min |

| Injection Volume | 5 - 20 µL | > 200 µL |

| Sample Concentration | < 2 mg/mL | > 50 mg/mL nih.gov |

| Objective | Purity analysis, quantification | Isolation of pure enantiomers |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of primary amines like this compound by GC can be problematic due to their polarity and tendency to interact with the column, leading to poor peak shape and thermal instability. iu.edumdpi.com Therefore, derivatization is a necessary step to convert the amine into a more volatile and thermally stable compound suitable for GC analysis. iu.eduresearchgate.net

Acylation is a common derivatization strategy for primary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the amine group to form a stable trifluoroacetyl derivative. iu.eduwiley.com This process improves chromatographic behavior and can enhance detector sensitivity. wiley.com For instance, various ring-substituted 1-phenylethylamines have been successfully separated as their trifluoroacetyl derivatives via GC. wiley.com A closely related compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone), has been analyzed by GC-MS after derivatization with TFAA or acetic anhydride. researchgate.net

For the enantioselective analysis of the derivatized amine by GC, a chiral stationary phase is required. Columns coated with cyclodextrin (B1172386) derivatives are often used for the chiral resolution of derivatized 1-phenylalkylamines. wiley.com

Table 5: Common Derivatizing Agents for GC Analysis of Primary Amines

| Derivatizing Agent | Abbreviation | Resulting Derivative | Key Advantages |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) amide | Increases volatility; stable derivative. iu.eduwiley.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | Silylation is a common technique for active hydrogens. iu.edu |

| Pentafluorobenzenesulfonyl Chloride | PFBSC | Pentafluorobenzenesulfonyl amide | Creates highly sensitive derivatives for Electron Capture Detection (ECD). mdpi.com |

| Ethyl Chloroformate | Ethyl carbamate | Carbamate derivatives are stable and show good chromatographic properties. researchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(4-Bromophenyl)butan-1-amine, DFT calculations can elucidate its geometric, electronic, and vibrational properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to find the minimum energy conformations of this compound. Due to the flexibility of the butylamine (B146782) side chain, the molecule can exist in several conformations. A common approach involves using a hybrid DFT functional, such as B3LYP, with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and is suitable for organic molecules containing halogens.

The conformational analysis would involve rotating the dihedral angles of the butyl chain and the bond connecting the chiral carbon to the phenyl ring to identify all possible stable conformers. The relative energies of these conformers are then calculated to determine the most stable, or ground-state, conformation.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| A | 60° | 0.5 |

| B | 180° | 0.0 |

| C | -60° | 0.6 |

This table presents hypothetical data for illustrative purposes.

Once the optimized geometry is obtained, DFT is used to investigate the electronic properties of this compound. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the aromatic ring and the C-Br bond, suggesting these regions are susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.7 |

This table presents hypothetical data for illustrative purposes.

Vibrational frequency analysis is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound. It is common practice to scale the calculated harmonic frequencies to better match experimental anharmonic frequencies. For B3LYP/6-311++G(d,p) calculations, a scaling factor of around 0.967 is often applied. semanticscholar.orglu.seresearchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | 3520 | 3404 |

| N-H stretch (symmetric) | 3430 | 3317 |

| C-H stretch (aromatic) | 3100 | 2998 |

| C-H stretch (aliphatic) | 2980 | 2882 |

| C=C stretch (aromatic) | 1600 | 1547 |

| N-H bend | 1580 | 1528 |

| C-N stretch | 1250 | 1209 |

| C-Br stretch | 650 | 628 |

This table presents hypothetical data for illustrative purposes. Scaling factor: 0.967.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior and conformational landscape of this compound in a more realistic environment, such as in a solvent. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory of atomic positions.

By analyzing this trajectory, one can identify the most populated conformations and the transitions between them, providing a more complete picture of the molecule's flexibility. These simulations are particularly useful for understanding how the molecule behaves in solution and how its conformation might change upon interaction with other molecules.

Quantum Chemical Topology and Bonding Analysis (e.g., AIM, ELF)

To gain deeper insight into the nature of chemical bonds and non-covalent interactions within this compound, quantum chemical topology methods can be employed. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to partition the molecule into atomic basins and characterize the bonds between them. wikipedia.orgamercrystalassn.org This analysis can provide information on bond strengths, charge distribution, and the nature of interactions like halogen bonds involving the bromine atom. nih.govmdpi.comresearchgate.netfigshare.com

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space. benthamdirect.comwikipedia.org ELF analysis can visually distinguish between core electrons, lone pairs, and bonding electrons, offering a chemically intuitive picture of the electronic structure and bonding in this compound.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is also a powerful tool for predicting the mechanisms of chemical reactions. For this compound, the amine group can act as a nucleophile in reactions such as S(_N)2 substitutions. researchgate.netmdpi.comsciforum.netucsb.educhemguide.co.uk DFT calculations can be used to map out the potential energy surface of a reaction, locating the transition state structure and calculating the activation energy.

For example, the reaction of this compound with an alkyl halide could be modeled to understand its reactivity. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products. The activation barrier, determined from the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction rate.

In Silico Screening and Library Design for Derivative Synthesis

The scaffold of this compound serves as a promising starting point for the rational design of novel bioactive compounds. Computational, or in silico, techniques provide a powerful and resource-efficient platform for designing a focused library of derivatives and prioritizing them for synthesis. These methods allow for the exploration of a vast chemical space to identify molecules with a higher probability of exhibiting desired biological activity. The process typically involves defining the core scaffold, enumerating a virtual library of derivatives, and then screening this library against a biological target using structure-based or ligand-based approaches.

The design of a derivative library from the this compound scaffold focuses on modifying specific sites of the molecule to modulate its physicochemical and pharmacological properties. The primary points for chemical modification are the amine group (-NH2) and potential functionalization of the phenyl ring, leveraging the bromine atom via cross-coupling reactions.

Virtual Library Enumeration

A virtual combinatorial library can be generated by systematically attaching a variety of chemical moieties (R-groups) to the amine group. This process, known as scaffold-based enumeration, creates a large set of virtual molecules that share the same core structure but possess diverse functionalities. chemaxon.com The selection of R-groups is critical and is often guided by the desire to explore different properties, such as hydrogen bonding capacity, hydrophobicity, charge, and steric bulk, to maximize the chemical diversity of the library.